molecular formula C9H13N3O2 B3101665 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid CAS No. 1396966-96-3

3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid

Cat. No. B3101665
CAS RN: 1396966-96-3
M. Wt: 195.22 g/mol
InChI Key: RKKICYDIFVXALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid, also known as MPA, is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 . It is used for proteomics research .

  • Melting Point: 119.00° C (Predicted)
  • Boiling Point: 372.5° C at 760 mmHg (Predicted)
  • Density: 1.2 g/cm 3 (Predicted)
  • Refractive Index: n 20D 1.58 (Predicted)

Scientific Research Applications

  • Anticancer and Radioprotective Activities : Compounds including 4-methylthio-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-butanoic acid showed significant in vitro anticancer activity against Ehrlich ascites carcinoma cells. Additionally, some derivatives exhibited notable in vivo radioprotective activity (Ghorab et al., 2009).

  • Histone Deacetylase Inhibition and Anticancer Potential : A derivative, MGCD0103, acts as a small molecule histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. This compound showed significant antitumor activity in vivo and entered clinical trials for its potential as an anticancer drug (Zhou et al., 2008).

  • Analytical Separation in Pharmaceutical Research : Nonaqueous capillary electrophoresis was developed for the separation of imatinib mesylate and related substances, including pyrimidin-2-ylamine derivatives. This method shows promise for quality control in pharmaceuticals (Ye et al., 2012).

  • Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclics, synthesized through microwave irradiation, were evaluated for their insecticidal and antimicrobial properties. These compounds showed potential in pest control and infection prevention (Deohate & Palaspagar, 2020).

  • Osteoporosis Treatment : Certain pyrimidin-5-yl derivatives were identified as potent and selective antagonists of the αvβ3 receptor, showing promise for the treatment of osteoporosis. They exhibited good pharmacokinetics and significant efficacy in an in vivo model of bone turnover (Coleman et al., 2004).

  • Colorimetric Detection of Ions : A pyrimidine-based molecular switch was used to construct reversible test strips for detecting Al3+ as well as F-/AcO- ions, demonstrating a novel approach in colorimetric detection (Bhattacharyya et al., 2017).

properties

IUPAC Name

3-methyl-2-(pyrimidin-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)7(8(13)14)12-9-10-4-3-5-11-9/h3-7H,1-2H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKICYDIFVXALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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